Product packaging for Direct Fast Brown BRL(Cat. No.:CAS No. 18071-86-8)

Direct Fast Brown BRL

Cat. No.: B1174520
CAS No.: 18071-86-8
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Description

Direct Fast Brown BRL (C.I. Direct Brown 95; CAS Registry Numbers: 16071-86-6 or 6252-62-6) is a research-grade trisazo dye appearing as a reddish-brown powder . It is soluble in water, yielding an orange-brown solution, and is slightly soluble in ethanol but insoluble in acetone . Its chemical identity is characterized by a molecular formula of C31H20N6Na2O9S and a molecular weight of 698.57 g/mol . This dye is primarily valued in research for its application in dyeing cellulose fibers like cotton and viscose, where it exhibits good exhaustion properties and achieves maximum affinity at temperatures near 100°C . Its research applications extend to the dyeing and printing of silk, polyamide fibers, and knitted fabrics, as well as use in coloring leather, paper, and plastics . From a scientific perspective, it serves as a model compound for studying dyeing processes, the interaction of dyes with different polymers, and the fastness properties of direct dyes, with reported light fastness of 5-6 and washing fastness of 2-3 . Researchers should note that this dye is sensitive to hard water and may exhibit slight discoloration in the presence of copper or iron ions . Furthermore, it is critical to note that this compound is a benzidine-based dye . As such, it is classified as a known human carcinogen, and appropriate safety protocols must be strictly followed in all research settings to prevent exposure . This product is strictly for laboratory and research use and is not intended for diagnostic, therapeutic, or personal applications.

Properties

CAS No.

18071-86-8

Molecular Formula

C10H19NO5

Synonyms

Direct Fast Brown BRL

Origin of Product

United States

Advanced Synthetic Methodologies and Molecular Design Principles

Mechanistic Investigations of Direct Fast Brown BRL Synthesis Pathways

This compound, also identified as C.I. Direct Brown 2 and C.I. 22311, is a disazo dye whose synthesis is a multi-step process rooted in classical azo dye chemistry. researchgate.net The primary pathway involves the sequential diazotization of a diamine followed by two distinct coupling reactions.

The synthesis commences with the tetrazotization of 4-(4-aminophenyl)benzenamine (benzidine). This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) with sodium nitrite (B80452) to prevent the decomposition of the unstable diazonium salt. nih.govunb.ca The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile. byjus.comchemicalnote.com The primary aromatic amine attacks the nitrosonium ion, and after a series of proton transfers and water elimination, a diazonium salt is formed at each of the two amine groups of the benzidine (B372746) molecule, yielding a bis-diazonium salt. byjus.comunacademy.com

This highly reactive intermediate then undergoes two sequential azo coupling reactions. Azo coupling is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking an electron-rich coupling component like a phenol (B47542) or an aromatic amine. nih.govwikipedia.org

First Coupling: The bis-diazonium salt is first coupled with 2-Hydroxybenzoic acid (salicylic acid). The coupling occurs on the activated aromatic ring of the salicylic (B10762653) acid. The hydroxyl and carboxyl groups on the ring direct the substitution, and the reaction is typically controlled by pH. researchgate.net

Second Coupling: The resulting monoazo intermediate is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid) under alkaline conditions. The pH of the reaction medium is crucial as it influences the position of the coupling on the naphthol ring, which contains both amino and hydroxyl activating groups.

The sequence and conditions of these coupling reactions are critical in determining the final structure and properties of the dye.

Table 1: Key Reactions in this compound Synthesis

Reaction StepReactantsKey ReagentsMechanismIntermediate/Product
Tetrazotization4-(4-aminophenyl)benzenamineNaNO₂, HClElectrophilic attack by NO⁺Benzidine bis-diazonium salt
First Azo CouplingBenzidine bis-diazonium salt + 2-Hydroxybenzoic acid-Electrophilic Aromatic SubstitutionMonoazo intermediate
Second Azo CouplingMonoazo intermediate + 6-Amino-4-hydroxynaphthalene-2-sulfonic acidAlkaline conditions (e.g., NaOH)Electrophilic Aromatic SubstitutionThis compound

Development of Novel Synthetic Routes and Precursors for Azo Dyes

While the diazotization and coupling pathway remains the cornerstone of industrial azo dye synthesis due to its versatility and cost-effectiveness, research continues into novel routes and precursors to enhance efficiency, sustainability, and access to new chromophores. nih.govsphinxsai.com

Novel Synthetic Routes: Alternative methods for forming the azo bridge (–N=N–) have been explored, though they are less common for polyazo dyes like this compound. These include:

Condensation Reactions: The condensation of nitroaromatic compounds with anilines, followed by the reduction of the azoxy intermediate, can yield azo compounds. wikipedia.org

Oxidative Coupling: Symmetrical azo dyes can be synthesized through the catalytic oxidation of aromatic amines. nih.gov

Development of Novel Precursors: The primary avenue for innovation lies in the design and synthesis of new precursors—both the diazo components (aromatic amines) and the coupling components. nih.gov The vast majority of the millions of potential azo dye structures are synthesized via the diazotization/coupling reaction. jchemrev.com By modifying the precursor structures, chemists can fine-tune the properties of the final dye. For instance, using heterocyclic amines as diazo components or employing novel polycyclic or heterocyclic coupling agents can lead to dyes with unique shades and improved fastness properties. The synthesis of novel azo dyes from precursors like 3-nitro salicylic acid or various sulfonamides demonstrates the ongoing development in this area. sphinxsai.comnih.gov

Rational Design and Chemical Modification of the this compound Molecular Scaffold

The rational design of azo dyes involves understanding the relationship between molecular structure and performance properties such as color, solubility, and fastness. The this compound scaffold, built from benzidine, salicylic acid, and Gamma acid, offers multiple sites for chemical modification.

The color of an azo dye is determined by the electronic structure of its extended π-conjugated system, which includes the aromatic rings and the azo linkages. ekb.eg Modifications to this system can shift the absorption maximum, resulting in color changes:

Bathochromic Shift (Deeper Color): Introducing electron-donating groups (e.g., -OH, -NH₂, -OCH₃) or extending the conjugation of the aromatic system typically shifts absorption to longer wavelengths (a bathochromic or red shift). nih.gov

Hypsochromic Shift (Lighter Color): Introducing electron-withdrawing groups (e.g., -NO₂, -SO₃H, -Cl) can cause a shift to shorter wavelengths (a hypsochromic or blue shift).

For the this compound scaffold, strategic modifications could include:

On the Benzidine Moiety: Replacing the benzidine core with other diamines, such as derivatives of benzidine sulfone, could alter the planarity and electronic properties, impacting both color and substantivity (affinity for fibers). dtic.mil

On the Coupling Components: Introducing different substituents onto the salicylic acid or Gamma acid rings would directly influence the electronic environment of the chromophore. For example, adding an additional sulfonic acid group would likely increase water solubility but could also cause a hypsochromic shift. Conversely, adding alkyl groups might decrease water solubility but could improve affinity for less polar fibers.

Furthermore, properties like light and wash fastness are influenced by factors such as the dye's molecular size, its ability to form intermolecular bonds with the fiber, and its stability towards photochemical degradation. Increasing the molecular weight and linearity, as is characteristic of many direct dyes, can enhance fastness properties. nih.govp2infohouse.org

Chemoenzymatic Synthesis Approaches for Analogues

Chemoenzymatic synthesis represents an emerging, greener alternative to traditional chemical methods for producing dye analogues. While enzymes like laccases are widely studied for their ability to degrade azo dyes, they can also be harnessed for synthesis. nih.gov

The mechanism for laccase-mediated synthesis of azo compounds differs fundamentally from the diazotization pathway. It involves the oxidative coupling of primary aromatic amines. mdpi.comresearchgate.netresearchgate.net The proposed pathway proceeds as follows:

Radical Formation: The laccase enzyme catalyzes the aerobic oxidation of an aromatic amine, generating an unstable amino cation radical.

Deprotonation: The cation radical undergoes deprotonation to form a neutral amino radical.

Coupling and Dehydrogenation: Two of these radicals couple to form a hydrazine-type (HN-NH) intermediate, which is subsequently dehydrogenated to yield the final azo compound. mdpi.comresearchgate.net

This enzymatic approach offers several advantages, including mild reaction conditions (e.g., neutral pH, ambient temperature) and the use of oxygen as a clean oxidant. mdpi.comasm.org It provides a route to symmetrical and, in some mediated systems, asymmetrical azo compounds. By selecting different aromatic amine substrates, this method could be used to synthesize novel azo dye analogues that may be difficult to access through traditional routes. While the direct chemoenzymatic synthesis of a complex polyazo dye like this compound has not been extensively reported, the underlying principles offer a promising avenue for future research in creating novel dye structures.

Comprehensive Spectroscopic and Advanced Analytical Characterization of Direct Fast Brown Brl

Advanced Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of dyes like Direct Fast Brown BRL, providing insights into its electronic structure, functional groups, molecular weight, and crystalline properties.

UV-Visible spectroscopy is a fundamental technique for analyzing dye solutions. The absorption of light in the ultraviolet and visible regions is directly related to the electronic transitions within the dye molecule's chromophores. The extended system of conjugated double bonds and aromatic rings in this compound is responsible for its color and its characteristic UV-Vis spectrum.

While a specific UV-Vis spectrum for this compound was not found in the reviewed literature, the analysis of similar direct dyes provides a framework for its characterization. For instance, a study on the photocatalytic degradation of Direct Brown RN, a related azo dye, utilized UV-Vis spectroscopy to monitor the decolorization process by observing the change in absorbance at the dye's maximum absorption wavelength (λmax). shimadzu.com The λmax is a crucial parameter for quantitative analysis, as the absorbance at this wavelength is proportional to the dye concentration, following the Beer-Lambert Law. For other direct dyes, such as Direct Red 81, the λmax has been reported to be around 510 nm. najah.edu It is expected that this compound would exhibit a characteristic λmax in the visible region, which would be instrumental in quantitative studies of its concentration in solutions and in monitoring its degradation or removal from wastewater.

Table 1: Expected UV-Vis Spectroscopic Parameters for this compound

ParameterExpected Range/ValueApplication
λmax (Maximum Absorption Wavelength)Visible RegionQuantitative analysis, Purity assessment, Degradation kinetics
Molar Absorptivity (ε)Dependent on purity and solventDetermination of absolute concentration

Note: Specific experimental values for this compound were not available in the reviewed literature.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are powerful for identifying the functional groups present in a dye molecule and confirming its structure.

FTIR Spectroscopy: The FTIR spectrum of a direct brown dye reveals characteristic absorption bands corresponding to its various functional groups. A study on the decolorization of a direct brown dye presented FTIR spectra that showed changes in the spectral features upon degradation, indicating the breakdown of the dye's structure. researchgate.net For this compound, one would expect to observe characteristic peaks for:

O-H stretching: From the hydroxyl groups.

N-H stretching: If any primary or secondary amine groups are present.

Aromatic C-H stretching: From the multiple benzene (B151609) and naphthalene (B1677914) rings.

N=N stretching: Characteristic of the azo linkages, although this can sometimes be weak in FTIR.

S=O stretching: From the sulfonate group.

C-N stretching: From the bonds connecting the azo groups to the aromatic rings.

Aromatic C=C stretching: From the skeletal vibrations of the aromatic rings.

Table 2: Expected Characteristic FTIR and Raman Peaks for this compound

Functional GroupExpected FTIR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H stretch~3200-3600
Aromatic C-H stretch~3000-3100~3000-3100
N=N stretch (Azo)~1400-1450 (often weak)Stronger signal expected
Aromatic C=C stretch~1450-1600~1450-1600
S=O stretch (Sulfonate)~1030-1070 and ~1170-1210
C-N stretch~1250-1350

Note: These are general ranges, and the exact peak positions for this compound would require experimental determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's connectivity.

For a complex molecule like this compound, a ¹H NMR spectrum would be expected to show a series of signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the various protons on the benzene and naphthalene rings. The exact chemical shifts and coupling patterns would be complex due to the extensive aromatic system and the presence of various substituents.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would provide information about the hybridization and electronic environment of each carbon.

Despite the power of this technique, no specific ¹H or ¹³C NMR spectral data for this compound were found in the reviewed scientific literature. The large size and potential for aggregation of the dye molecule in solution could present challenges for obtaining high-resolution NMR spectra.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For large and non-volatile molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.

A study focused on the quantitative analysis of several carcinogenic dyes, including Direct Brown 95, utilized a Liquid Chromatography/Mass Spectrometry/Mass Spectrometry (LC/MS/MS) system. shimadzu.com This approach combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. In such an experiment, the parent ion corresponding to the molecular weight of this compound would be selected and then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern is highly specific and can be used for unambiguous identification and quantification of the dye, even in complex matrices. While this study confirms the use of MS for the analysis of Direct Brown 95, detailed fragmentation spectra were not provided.

Table 3: Expected Mass Spectrometric Data for this compound

ParameterExpected Value/InformationTechnique
Molecular Ion [M-2Na+Cu]²⁻~348.0 (based on C31H18N6O9S)ESI-MS (Negative Ion Mode)
Molecular Ion [M+H]⁺~761.1 (based on C31H18CuN6Na2O9S)ESI-MS (Positive Ion Mode)
Fragmentation PatternCleavage of azo bonds, loss of SO₃, etc.MS/MS

Note: The exact m/z values would depend on the isotopic distribution and the charge state of the ion.

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are powerful techniques for characterizing the physical properties of solid materials. In the context of this compound, these methods are not typically used to analyze the dye itself in its amorphous state but are crucial for characterizing materials used in its removal or degradation, such as photocatalysts and adsorbents.

A study on the photocatalytic degradation of a similar dye, Direct Brown RN, employed XRD and SEM to characterize the zinc oxide (ZnO) nanoparticles used as the photocatalyst. shimadzu.com

X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure and phase purity of a material. In the aforementioned study, the XRD pattern of the synthesized ZnO nanoparticles confirmed their crystalline nature. shimadzu.com This is important because the photocatalytic activity of a material can be highly dependent on its crystal structure.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and particle size of a material. The SEM images of the ZnO nanoparticles revealed their size and shape, which are critical factors influencing their surface area and, consequently, their efficiency as a photocatalyst. shimadzu.com

While no studies were found that specifically used XRD and SEM for materials involved in the treatment of this compound, the principles and applications would be analogous. These techniques are essential for developing and optimizing new materials for the remediation of water contaminated with this and other dyes.

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are essential for separating this compound from other components in a mixture, such as other dyes, impurities, or degradation products. This separation is often a prerequisite for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of dyes. A reverse-phase HPLC method is particularly suitable for separating moderately polar compounds like this compound. An application note from Shimadzu describes a liquid chromatography/mass spectrometry/mass spectrometry (LC/MS/MS) method for the quantitative analysis of six carcinogenic dyes, including Direct Brown 95. shimadzu.com The method utilizes a C18 column with a gradient elution program. shimadzu.com This indicates that a combination of a non-polar stationary phase (C18) and a polar mobile phase with changing composition is effective for the separation of this dye.

Table 4: Representative HPLC Method Parameters for Direct Brown 95 Analysis

ParameterCondition
ColumnC18 (e.g., Phenomenex Gemini C18, 150 x 2.0 mm, 3 µm)
Mobile PhaseGradient elution with a mixture of aqueous and organic solvents
DetectionMass Spectrometry (MS/MS) or UV-Vis

Source: Adapted from a method for the analysis of multiple carcinogenic dyes. shimadzu.com

Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique that is often used for the qualitative analysis of dyes and for monitoring the progress of reactions. For direct dyes, TLC can be used to separate the dye from impurities and to get a preliminary identification based on its retention factor (Rf value). The choice of the eluent (mobile phase) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and quantifying its presence in various matrices. The method is noted for its ability to separate complex mixtures, making it suitable for analyzing commercial dyes that may contain isomers and impurities from the manufacturing process.

Methodologies for the HPLC analysis of this compound have been outlined in standard testing protocols. For instance, the ISO 16373-3 standard describes a method for detecting certain carcinogenic dyestuffs, including C.I. Direct Brown 95, in textiles. iteh.ai This procedure involves extracting the dye from a sample using a triethylamine-methanol solution, followed by analysis using HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MSD) for identification and quantification. iteh.ai The residue after extraction is typically dissolved in methanol (B129727) for injection into the HPLC system. iteh.ai

The U.S. Occupational Safety and Health Administration (OSHA) also lists a partially validated analytical method for C.I. Direct Brown 95. This method employs HPLC with UV-VIS detection for analysis. michigan.gov While specific chromatograms and retention times for this compound are not widely published in available literature, the foundational parameters for such an analysis are suggested.

Table 1: HPLC Method Parameters for C.I. Direct Brown 95 Analysis

Parameter Specification
Analytical Column C18 michigan.gov
Mobile Phase 60:40:0.1 Acetonitrile:Water:Phosphoric acid michigan.gov
Detection UV-VIS michigan.gov or DAD/MSD iteh.ai

| Sample Preparation | Extraction with triethylamine-methanol; residue dissolved in methanol iteh.ai |

This table is based on partially validated methods and international standards. Specific retention times and full validation data for this compound are not detailed in the cited sources.

Thin-Layer Chromatography (TLC) for Separation Studies

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative analysis of this compound, particularly for identifying impurities. A study conducted by the National Toxicology Program utilized TLC to analyze the purity of Direct Brown 95. nih.gov The analysis, employing two distinct solvent systems, revealed the presence of 8 to 15 minor or trace impurities in the dye lot tested. nih.govcdc.gov

While the specific solvent systems and the corresponding Rf (retardation factor) values from this study are not detailed in the available reports, the finding underscores the utility of TLC in resolving the components of the commercial dye. nih.gov TLC is also mentioned as a verification method for positive results obtained from HPLC analysis. widentextile.com The technique's strength lies in its ability to quickly screen for the presence of multiple components in a sample before undertaking more complex quantitative analysis.

Table 2: Summary of TLC Findings for this compound

Analytical Focus Findings Source
Impurity Profiling Revealed 8-15 minor or trace impurities in a commercial sample. nih.govcdc.gov National Toxicology Program nih.gov

| Method Verification | Used to confirm positive results from HPLC/DAD and LC/MS analyses. widentextile.com | DIN 54231 widentextile.com |

Detailed experimental conditions such as specific mobile phases and Rf values for this compound are not provided in the referenced literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying the volatile and semi-volatile intermediates formed during the degradation of this compound. As a benzidine-based azo dye, a primary concern is its potential to break down and release harmful aromatic amines. who.intresearchgate.net

Research has shown that the metabolism of C.I. Direct Brown 95 can lead to the formation of known carcinogens. In animal studies, the metabolic breakdown of the dye resulted in the release of benzidine (B372746) and monoacetylbenzidine. Furthermore, pyrolysis-GC/MS studies have demonstrated that Direct Brown 95 can release benzidine upon partial thermal degradation. researchgate.net

The general process for identifying these intermediates involves subjecting the dye to specific degradation conditions (e.g., microbial, chemical, or thermal), extracting the resulting products, and injecting them into the GC-MS system. The gas chromatograph separates the individual components, which are then ionized and fragmented by the mass spectrometer. The resulting mass spectrum for each peak provides a unique fragmentation pattern, acting as a chemical "fingerprint" that allows for the identification of the structure of the degradation intermediates.

Table 3: Identified Degradation Products of this compound

Degradation Method Identified Intermediate Analytical Technique
Metabolism (in vivo) Benzidine Not specified
Metabolism (in vivo) Monoacetylbenzidine Not specified

This table lists degradation products identified in specific studies. A comprehensive profile of all possible degradation intermediates under various environmental conditions is not available in the reviewed literature.

Mechanistic Studies of Degradation and Environmental Remediation Technologies for Direct Fast Brown Brl

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and non-selective, allowing them to attack a broad spectrum of persistent organic pollutants, including azo dyes like Direct Fast Brown BRL.

Ozonation is a well-established AOP that utilizes ozone (O3), a powerful oxidant, to degrade complex organic molecules. The degradation of dyes by ozone can occur through two primary pathways: direct oxidation and indirect oxidation. In the direct pathway, the ozone molecule itself attacks the unsaturated bonds within the dye's chromophore, leading to decolorization. This reaction is highly selective. The indirect pathway involves the decomposition of ozone in water to form highly reactive hydroxyl radicals (•OH), which then carry out a non-selective attack on the dye molecule. atlantis-press.com

For azo dyes, ozonation is particularly effective in cleaving the nitrogen-nitrogen double bond (–N=N–), which is the primary chromophoric group responsible for the dye's color. nih.gov Studies on various direct dyes have demonstrated that ozonation can achieve high levels of color removal and significantly reduce the chemical oxygen demand (COD). researchgate.net

Combining ozone with ultraviolet (UV) radiation (O3/UV) or hydrogen peroxide (H2O2) can enhance the degradation efficiency. The photolysis of ozone by UV light and the reaction of ozone with H2O2 significantly accelerate the generation of hydroxyl radicals, thereby increasing the rate and extent of dye degradation compared to ozonation alone. researchgate.netresearchgate.net This enhancement is crucial for achieving complete mineralization of the dye into CO2, H2O, and inorganic ions. Research on similar direct dyes has shown that combined ozonation processes can effectively decolorize and degrade the dye molecules, with the reaction kinetics often following a pseudo-first-order model. mdpi.com

Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically a metal oxide, and a source of light to generate reactive oxygen species. This technology has shown great promise for the degradation of dyes like this compound. Commonly used photocatalysts include titanium dioxide (TiO2) and zinc oxide (ZnO), which are favored for their low cost, chemical stability, and high photoactivity. banglajol.infomdpi.com

Studies on structurally similar dyes, such as Direct Brown RN and Direct Brown 166, have demonstrated the efficacy of various photocatalytic systems. For instance, ZnO nanoparticles have been successfully used for the sunlight-irradiated degradation of Direct Brown RN. banglajol.infobanglajol.info Similarly, an InVO4-TiO2 nanocomposite has been shown to be highly effective in the visible-light-induced degradation of Direct Brown 166, achieving over 95% degradation and eventual mineralization. oiccpress.com Copper-based catalysts, such as copper hydroxyphosphate, have also been reported as active materials for the oxidative degradation of azo dyes.

The fundamental mechanism of photocatalysis involves the absorption of photons with energy equal to or greater than the bandgap of the semiconductor catalyst. This creates electron-hole pairs (e−/h+). These charge carriers can then initiate a series of redox reactions that lead to the degradation of the dye molecule.

For colored dyes like this compound, a dye-sensitization mechanism can occur, particularly when using visible light. In this process, the dye molecule itself absorbs light, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net If the LUMO energy level of the excited dye is higher than the conduction band (CB) of the semiconductor catalyst, the excited electron can be injected into the CB of the catalyst. mdpi.com

This electron injection process (Dye* + Catalyst → Dye•+ + Catalyst(e−)) generates a dye radical cation (Dye•+) and an electron in the catalyst's conduction band. researchgate.net The electron can then react with adsorbed oxygen to form superoxide (B77818) radicals (•O2−), while the dye radical cation can undergo further degradation. This mechanism effectively extends the spectral response of wide-bandgap semiconductors like TiO2 into the visible region, allowing for the utilization of a larger portion of the solar spectrum.

The primary pathway for the complete mineralization of this compound in photocatalytic systems is through indirect degradation by reactive oxygen species (ROS). The photogenerated holes (h+) in the valence band (VB) of the catalyst are powerful oxidants and can directly oxidize the dye molecule. More importantly, these holes can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). researchgate.net

Simultaneously, the electrons (e−) in the conduction band (CB) can react with molecular oxygen (O2) adsorbed on the surface to generate superoxide radical anions (•O2−). mdpi.com These superoxide radicals can further participate in reactions to produce other ROS, including •OH.

These highly reactive species, particularly the hydroxyl radical, are strong, non-selective oxidizing agents that attack the azo bonds and aromatic rings of the this compound molecule. nih.govnih.gov This leads to the progressive breakdown of the complex dye structure into smaller intermediates, and ultimately, to complete mineralization into carbon dioxide, water, and inorganic salts. Scavenger tests in studies of similar dyes have confirmed that photogenerated holes and superoxide radicals are the primary species responsible for degradation. mdpi.com

The efficiency of the photocatalytic degradation of this compound is significantly influenced by the intrinsic properties of the catalyst and various operational parameters of the reaction system.

Catalyst Properties:

Surface Area and Porosity: A higher surface area and porous structure provide more active sites for dye adsorption and subsequent reaction, enhancing the degradation rate. curresweb.com

Crystallinity and Particle Size: The crystalline structure of the catalyst affects the mobility and recombination rate of electron-hole pairs. Smaller particle sizes generally lead to a larger surface area, but excessively small particles can increase electron-hole recombination.

Band Gap Energy: The band gap determines the wavelength of light required to activate the catalyst. Modifying the band gap through doping or creating nanocomposites can enhance visible light activity. oiccpress.com

Operational Parameters:

Catalyst Loading: The degradation rate typically increases with catalyst dosage up to an optimal point. Beyond this concentration, the efficiency may decrease due to increased turbidity of the solution, which scatters light and reduces its penetration, and catalyst particle agglomeration. banglajol.infomdpi.com

Initial Dye Concentration: Generally, the degradation rate decreases as the initial dye concentration increases. At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which can inhibit the penetration of light to the catalyst's active sites. Furthermore, a fixed number of active sites become saturated at higher concentrations. banglajol.info

pH of the Solution: The pH of the wastewater affects the surface charge of the photocatalyst and the ionization state of the dye molecule. The degradation of azo dyes is often favored under specific pH conditions that promote the adsorption of the dye onto the catalyst surface through electrostatic interactions. chalcogen.rocetjournal.it

Interactive Data Table: Effect of Operational Parameters on the Degradation of Direct Brown Dyes

Below is a summary of findings from studies on Direct Brown dyes, illustrating the impact of key operational parameters on degradation efficiency.

ParameterCatalyst SystemDyeObservationReference
Catalyst Loading ZnO NanoparticlesDirect Brown RNEfficiency increased up to 0.50 g/L, then decreased due to light scattering. banglajol.info
Initial Dye Concentration ZnO NanoparticlesDirect Brown RNRate constant increased and half-life decreased as initial concentration was lowered. banglajol.info
pH InVO4-TiO2Direct Brown 166Optimal degradation efficiency of over 95% was achieved at pH 7.2. oiccpress.com
pH CuS/ZnSRhodamine BpH significantly affects the catalyst surface charge and degradation efficiency. cetjournal.it

Fenton and Photo-Fenton Oxidation Processes

The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that have demonstrated high efficacy in the degradation of complex organic pollutants, including azo dyes. These methods rely on the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down the chromophoric and aromatic structures of dyes, leading to their decolorization and mineralization.

The core of the Fenton process is the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions, typically at a pH of 3, to produce hydroxyl radicals. While specific studies on this compound are limited, research on structurally similar dyes provides insight into the process's effectiveness. For instance, the degradation of other azo dyes has shown that the optimal pH is crucial, as a pH higher than 3 can lead to the precipitation of ferric hydroxide, reducing the availability of the catalyst. The degradation rate is also highly dependent on the concentrations of both Fe²⁺ and H₂O₂. An excess of hydrogen peroxide can have a detrimental effect, as it can react with hydroxyl radicals, creating less reactive hydroperoxyl radicals.

Table 1: Comparative Efficiency of Fenton and Photo-Fenton Processes for Azo Dye Degradation

ProcessCatalyst/ReagentsKey ParametersTypical EfficiencyReference Dye
FentonFe²⁺ / H₂O₂pH 3, Optimal [Fe²⁺] and [H₂O₂]High decolorization, moderate mineralizationBezathren Blue RS
Photo-FentonFe²⁺ / H₂O₂ / UV or SunlightpH 3, Light Irradiation>90% color removal, high mineralizationDirect Fast Light Black G

Electrochemical Oxidation for Dye Mineralization

Electrochemical oxidation is a robust AOP that offers a high degree of efficiency for the mineralization of persistent organic pollutants without the need for additional chemical reagents. The process involves the generation of powerful oxidizing agents, primarily hydroxyl radicals, directly on the surface of an anode with a high oxygen evolution potential, such as Boron-Doped Diamond (BDD).

The mechanism of electrochemical oxidation can proceed through two main pathways: direct and indirect oxidation. In direct oxidation, the dye molecule is adsorbed onto the anode surface and destroyed by direct electron transfer. In indirect oxidation, which is often more effective for recalcitrant compounds, hydroxyl radicals are generated from the oxidation of water at the anode surface. These physisorbed hydroxyl radicals then attack the dye molecules.

Studies on similar brown azo dyes have demonstrated the effectiveness of this technology. For instance, the electrochemical oxidation of Acid Brown 98 using a Ti/Ru₀.₃Ti₀.₇O₂ anode achieved 67% Total Organic Carbon (TOC) removal within 60 minutes of electrolysis, with the degradation kinetics following a pseudo-first-order model. unesp.br In another study focusing on C.I. Vat Brown 1 with graphite (B72142) carbon electrodes, a maximum color removal of 94.55% and a Chemical Oxygen Demand (COD) reduction of 82.49% were achieved. researchgate.net Analysis of the degradation byproducts confirmed the destruction of the aromatic rings, indicating a high degree of mineralization. researchgate.net The efficiency of the process is influenced by several operational parameters, including the anode material, current density, supporting electrolyte, and initial pH of the wastewater.

Investigation of Synergistic Effects in Hybrid AOPs

To enhance the efficiency and cost-effectiveness of wastewater treatment, researchers have explored hybrid AOPs, which combine two or more advanced oxidation techniques. These hybrid systems can exhibit synergistic effects, where the combined degradation rate is greater than the sum of the individual processes. This synergy often arises from the increased production of reactive oxygen species or more efficient utilization of catalysts and energy.

One example of a hybrid AOP is the combination of sonolysis (ultrasound) with the Fenton process, known as sono-Fenton. The application of ultrasound to the Fenton reaction can enhance the decomposition of hydrogen peroxide to form additional hydroxyl radicals and improve mass transfer between the reactants. A study on the degradation of Acid Brown 83 demonstrated a significant synergistic effect, with the sono-Fenton process achieving a 95% degradation, which was considerably higher than either sonolysis or the Fenton process alone. mdpi.com

Another promising hybrid approach is the photoelectro-Fenton process, which integrates electrochemical H₂O₂ production, Fenton's reaction, and UV irradiation. In the treatment of various Bismark Brown dyes, the photoelectro-Fenton process showed superior performance compared to electrochemical oxidation and electro-Fenton, achieving up to 97% discoloration and 95% COD decay in 60 minutes for a dye mixture. researchgate.net The enhanced performance is attributed to the combined action of hydroxyl radicals generated at the anode, in the bulk solution via Fenton's reaction, and through the photolytic action of UVA light. researchgate.net These findings underscore the potential of hybrid AOPs to overcome the limitations of individual processes and achieve more complete and rapid mineralization of recalcitrant dyes like this compound.

Biological Degradation and Bioremediation Strategies

Biological methods offer an environmentally friendly and cost-effective alternative to chemical processes for the treatment of dye-laden effluents. These strategies utilize the metabolic potential of microorganisms, such as fungi and bacteria, to decolorize and degrade complex dye molecules.

Microbial Decolorization and Biodegradation by Fungi (e.g., Aspergillus spp.)

Fungi, particularly white-rot fungi and certain molds like Aspergillus species, are highly effective in degrading a wide range of synthetic dyes. Their efficacy stems from the secretion of potent, non-specific extracellular ligninolytic enzymes, including laccases, manganese peroxidases, and lignin (B12514952) peroxidases. These enzymes generate highly reactive free radicals that can attack the complex aromatic structure of dyes, leading to their degradation.

The process of fungal decolorization can involve two primary mechanisms: biosorption and biodegradation. Biosorption is a rapid, metabolism-independent process where the dye molecules bind to the surface of the fungal biomass. This is followed by a slower, metabolism-dependent biodegradation step, where the enzymes break down the dye molecules. Studies have shown that live fungal biomass is often more efficient than dead biomass due to the combined action of both mechanisms.

Aspergillus niger is a widely studied fungus known for its robust dye degradation capabilities. Research on Direct Black 22, a tetra-azo dye, showed that just one gram of A. niger biomass could remove over 90% of the dye from a solution in under 60 minutes. rbciamb.com.brrbciamb.com.br The decolorization efficiency is influenced by several factors, including pH, temperature, and the presence of co-substrates. Optimal conditions for decolorization by Aspergillus species are often found in the acidic pH range (4-6) and at temperatures between 25-35°C. japsonline.com The presence of a carbon source like glucose is typically required to support fungal growth and enzyme production. nih.gov

Table 2: Optimal Conditions for Azo Dye Decolorization by Aspergillus spp.

ParameterFungusOptimal ValueDecolorization Efficiency (%)Reference Dye
pHAspergillus flavus496Direct Blue
Temperature (°C)Aspergillus niger25-30>90Brown GR
Carbon SourceAspergillus niger TF05Glucose91.59Rose Bengal
Nitrogen SourceAspergillus niger TF05Ammonium Chloride93.80Rose Bengal

Bacterial Biodegradation Pathways and Enzyme Systems (e.g., Pseudomonas spp.)

Various bacterial species, particularly those from the genus Pseudomonas, have demonstrated remarkable capabilities in biodegrading azo dyes. The key to their effectiveness lies in the production of specific enzyme systems that can cleave the azo bond, which is the primary chromophore in these dyes.

The initial and most critical step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductase enzymes, which are often flavin-dependent and can function under both anaerobic and microaerophilic conditions. This cleavage breaks the dye molecule into smaller, typically colorless, aromatic amines. While these aromatic amines are often less colored, they can still be toxic and require further degradation.

Following the initial azo bond reduction, aerobic bacteria like Pseudomonas aeruginosa utilize other oxidative enzymes, such as laccases and peroxidases, to break down the resulting aromatic amines. mdpi.com This secondary degradation phase involves ring cleavage and subsequent metabolism of the intermediates, ideally leading to complete mineralization. A study on the degradation of Brown 706 by P. aeruginosa achieved a 73.91% decolorization efficiency under optimized conditions (pH 7, 37°C, 72 hours). mdpi.com The proposed biodegradation pathway for a similar dye, Direct Brown MR, by a Pseudomonas species involves the initial cleavage of the azo linkages, followed by deamination and subsequent aromatic ring cleavage. researchgate.net

Biosorption Mechanisms and Kinetics on Biological Adsorbents (e.g., Chitosan)

Biosorption is a physicochemical process that involves the binding of pollutants onto the surface of biological materials. Chitosan (B1678972), a biopolymer derived from the deacetylation of chitin (B13524) found in crustacean shells, is an excellent biosorbent for anionic dyes like this compound due to its unique chemical structure. The primary functional groups in chitosan, the amino (-NH₂) and hydroxyl (-OH) groups, play a crucial role in the adsorption process.

The primary mechanism for the adsorption of anionic dyes onto chitosan is electrostatic interaction. In acidic solutions, the amino groups of chitosan become protonated (-NH₃⁺), creating a positively charged surface that attracts the negatively charged sulfonate groups (SO₃⁻) of the anionic dye molecules. mdpi.com In addition to electrostatic attraction, other mechanisms such as hydrogen bonding and van der Waals forces also contribute to the adsorption process.

The kinetics of dye adsorption onto chitosan are often well-described by the pseudo-second-order model, which suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. Studies on the adsorption of Diamond Fast Brown KE and Direct Brown 95 onto chitosan-based adsorbents have confirmed that the process follows pseudo-second-order kinetics. ekb.egresearchgate.net The adsorption equilibrium data frequently fit the Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface. ekb.eg A study on a chitosan/montmorillonite nanocomposite for the removal of Diamond Fast Brown KE reported a maximum adsorption capacity of 403.23 mg/g, highlighting the high efficiency of chitosan-based materials for the removal of such dyes from wastewater. ekb.eg

Table 3: Kinetic and Isotherm Model Parameters for the Biosorption of Brown Dyes on Chitosan

DyeAdsorbentBest Fit Kinetic ModelBest Fit Isotherm ModelMaximum Adsorption Capacity (q_max)
Diamond Fast Brown KEChitosan/MontmorillonitePseudo-second-orderLangmuir403.23 mg/g
Direct Brown 95ChitosanPseudo-second-orderLangmuir41.84 mg/g

Genetic and Metagenomic Analyses of Dye-Degrading Microorganisms

The biological degradation of azo dyes is a key area of research for environmental remediation. The process hinges on the enzymatic capabilities of various microorganisms to break down the complex and recalcitrant structure of these dyes. Genetic analyses of bacteria capable of degrading brown azo dyes have identified key enzymatic players.

Studies on bacteria isolated from textile effluent-contaminated sites have successfully identified potent dye-degrading strains. For instance, 16S rDNA analysis identified Bacillus sp. VUS as a bacterium capable of completely degrading Disperse Brown 3REL within 8 hours under static anoxic conditions. This degradation was associated with a significant increase in the activities of enzymes like lignin peroxidase, laccase, and NADH-DCIP reductase. Similarly, Pseudomonas aeruginosa has been shown to be highly effective in degrading Brown 706 and Brown 703 dyes. mdpi.commdpi.com The degradation process by P. aeruginosa is attributed to the azoreductase enzyme, which cleaves the characteristic azo linkage (-N=N-) of the dye molecule. mdpi.com

Metagenomic approaches, while not yet extensively applied to this compound specifically, offer a powerful tool to understand the microbial communities involved in dye degradation in complex environments like industrial wastewater. By analyzing the entire genetic material from an environmental sample, researchers can identify not only the key microbial species but also the full complement of genes encoding for dye-degrading enzymes. This can reveal novel biocatalysts and shed light on the synergistic interactions within microbial consortia that lead to efficient dye mineralization.

Adsorption-Based Removal Methodologies

Adsorption is a widely used, effective, and economical physicochemical method for removing dyes from wastewater. iwaponline.comresearchgate.net The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption depends on the properties of both the dye and the adsorbent, as well as on operational parameters like pH, temperature, and contact time. tum.de

Adsorption Isotherms and Kinetic Modeling

To quantify the adsorption capacity and understand the mechanism of interaction between the adsorbent and the dye, equilibrium and kinetic models are employed.

Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and energetically equivalent active sites. It suggests that once a site is occupied, no further adsorption can occur there. frontiersin.org

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It is not restricted to monolayer formation. frontiersin.org

Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.

For anionic azo dyes, studies often show that the Langmuir model provides the best fit, indicating a monolayer adsorption process. iwaponline.comtum.defrontiersin.org

Kinetic Models are used to examine the rate of the adsorption process.

Pseudo-First-Order Model: This model suggests that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. A vast body of research on dye adsorption has shown that the process is often best described by the pseudo-second-order kinetic model. iwaponline.comtum.de

Illustrative Isotherm Parameters for Direct Dye Adsorption (Data for Direct Red 1 on Groundnut Shell Activated Carbon)
Isotherm ModelParametersValue at 301 KValue at 313 KValue at 323 K
Langmuirqmax (mg/g)5.1054.4145.083
KL (L/mg)0.1840.5650.493
FreundlichKF ((mg/g)(L/mg)1/n)0.8861.3151.524
n1.722.012.04
Illustrative Kinetic Parameters for Direct Dye Adsorption (Data for Direct Red 1 on Groundnut Shell Activated Carbon at 301 K)
Kinetic ModelParametersValue
Pseudo-First-Orderk1 (min-1)0.041
qe,cal (mg/g)1.442
Pseudo-Second-Orderk2 (g/mg·min)0.117
qe,cal (mg/g)2.618

Thermodynamic Parameters of Adsorption (∆Hº, ∆Gº, ∆Sº)

Thermodynamic parameters are calculated to determine the spontaneity and nature of the adsorption process.

Gibbs Free Energy Change (∆Gº): A negative value of ∆Gº indicates that the adsorption process is spontaneous and feasible.

Enthalpy Change (∆Hº): A positive ∆Hº value signifies an endothermic process, where adsorption is favored at higher temperatures. A negative value indicates an exothermic process.

Entropy Change (∆Sº): A positive ∆Sº value reflects an increase in the randomness at the solid-solution interface during adsorption.

For many direct azo dyes, the adsorption process is found to be spontaneous and endothermic, suggesting that higher temperatures facilitate removal.

Illustrative Thermodynamic Parameters for Direct Dye Adsorption (Data for Direct Red 1 on Groundnut Shell Activated Carbon)
ParameterValue
∆Hº (kJ/mol)18.31
∆Sº (kJ/mol·K)0.07
∆Gº at 301 K (kJ/mol)-2.99
∆Gº at 313 K (kJ/mol)-3.50
∆Gº at 323 K (kJ/mol)-4.42

Design and Characterization of Novel Adsorbent Materials and Composites

The high cost of commercial activated carbon has driven research towards developing low-cost, effective, and sustainable adsorbents. mdpi.comresearchgate.net A wide range of materials are being investigated:

Agricultural Wastes: Materials like groundnut shells, rice husks, and fruit peels are abundant, inexpensive, and can be converted into effective activated carbons or used as biosorbents.

Industrial By-products: Wastes from various industries can be repurposed as adsorbents, contributing to a circular economy.

Natural Materials: Clays, zeolites, and sediments are natural materials that often possess good adsorption capacities. noaa.gov

Nanocomposites: Advanced materials like graphene oxide-based composites and polymer-clay nanocomposites offer high surface areas and tailored functionalities for enhanced dye removal. worlddyevariety.com These materials can be engineered to have specific active sites that show high affinity for target dye molecules.

Characterization of these materials using techniques such as Scanning Electron Microscopy (SEM), Fourier-Transform Infrared Spectroscopy (FTIR), and Brunauer-Emmett-Teller (BET) surface area analysis is crucial to understand their morphology, surface functional groups, and porosity, which govern their adsorption performance.

Regeneration and Reusability Studies of Adsorbent Systems

For an adsorption process to be economically viable and sustainable, the regeneration and reuse of the adsorbent are critical. sunitdyechem.com Regeneration involves desorbing the dye from the saturated adsorbent, thereby restoring its adsorptive capacity for subsequent cycles. Common regeneration techniques include:

Chemical Treatment: Using acids, bases, or organic solvents as eluents to wash the dye off the adsorbent surface. The choice of eluent depends on the nature of the dye-adsorbent interaction.

Thermal Regeneration: Heating the spent adsorbent to high temperatures to decompose the adsorbed dye molecules. This method can be effective but may sometimes damage the adsorbent's structure.

Biological Regeneration: Using microorganisms to degrade the adsorbed dye, which is an environmentally friendly but often slower process.

Elucidation of Degradation Products and Metabolic Pathways

Understanding the pathway of biodegradation is essential to ensure the complete mineralization of the dye into non-toxic products like CO₂, H₂O, and mineral salts. The initial and most critical step in the breakdown of azo dyes by bacteria is the reductive cleavage of the azo bond (-N=N-). This is typically carried out by an intracellular, oxygen-insensitive azoreductase enzyme under anaerobic or micro-aerophilic conditions. This cleavage breaks the chromophore, leading to decolorization and the formation of aromatic amines, which are often colorless but can be more toxic than the parent dye.

These intermediate aromatic amines are then further degraded, usually under aerobic conditions, through the action of other enzymes like hydroxylases and dioxygenases. These enzymes open the aromatic rings, leading to intermediates that can enter central metabolic pathways.

Analysis of the degradation of Direct Brown MR by Pseudomonas sp. LBC1 using Gas Chromatography-Mass Spectrometry (GC-MS) has led to a proposed metabolic pathway. The initial cleavage of the azo bonds results in the formation of several intermediate compounds. These intermediates are then further broken down into simpler, non-toxic molecules.

Identification and Characterization of Azo Bond Cleavage Products (e.g., Aromatic Amines)

The degradation of this compound, scientifically known as C.I. Direct Brown 95, fundamentally involves the reductive cleavage of its three azo bonds (–N=N–). This initial breakdown step is critical as it leads to the formation of various aromatic amines. Given that this compound is a benzidine-based dye, benzidine (B372746), a known carcinogen, is a primary and significant cleavage product.

While specific studies exhaustively detailing all azo bond cleavage products of this compound are limited, research on analogous brown azo dyes provides significant insights into the expected aromatic amines. For instance, studies on the microbial degradation of similar direct brown dyes have utilized techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resultant byproducts.

Based on the structure of this compound and findings from related dyes, the following aromatic amines are anticipated as primary cleavage products:

Compound NamePotential Role in Degradation
BenzidinePrimary cleavage product from the central biphenyl (B1667301) moiety.
Biphenyl amineA likely intermediate resulting from the breakdown of the core structure.
3-amino 6-hydroxybenzoic acidExpected from the cleavage of the azo bond connected to the salicylic (B10762653) acid group.
Naphthalene (B1677914) diazoniumA potential reactive intermediate from the naphthalene-based portion of the dye molecule.

The identification of these aromatic amines is a crucial aspect of assessing the environmental impact of the degradation of this compound, as many of these compounds are of toxicological concern.

Study of Subsequent Transformation Pathways and Mineralization

Following the initial azo bond cleavage, the resulting aromatic amines and other intermediates undergo further transformations. The ultimate goal of environmental remediation technologies is the complete mineralization of the dye molecule into non-toxic inorganic compounds such as carbon dioxide (CO₂), water (H₂O), and mineral salts.

Various advanced oxidation processes (AOPs) and biological treatments are employed to achieve this. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can attack the aromatic rings of the cleavage products. This leads to the opening of the aromatic rings and the formation of smaller organic acids and aldehydes.

For instance, the degradation pathway of Direct Brown D3G, a related dye, by a halo-thermophilic bacterial consortium was elucidated using a combination of UV-vis spectral analysis, Fourier transform infrared (FTIR), and GC-MS techniques. nih.gov This study proposed a pathway involving the initial decolorization via azo bond cleavage, followed by the breakdown of the resulting intermediates. nih.gov

The subsequent transformation pathways can be summarized as follows:

Hydroxylation of Aromatic Rings: The introduction of hydroxyl groups to the aromatic rings increases their reactivity and susceptibility to ring cleavage.

Aromatic Ring Cleavage: The opening of the benzene (B151609) and naphthalene rings results in the formation of aliphatic intermediates.

Oxidation to Organic Acids: These aliphatic intermediates are further oxidized to form simpler organic acids like formic acid and oxalic acid.

Mineralization: Ultimately, these organic acids are broken down into CO₂, H₂O, and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻).

The efficiency of mineralization is often assessed by monitoring parameters such as Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD), which indicate the amount of organic matter remaining in the solution.

Mass Spectrometry-Based Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the detailed profiling of metabolites formed during the degradation of this compound. Coupled with separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), it allows for the identification and quantification of a wide range of degradation products.

Direct infusion mass spectrometry (diMS) is another powerful technique for obtaining a rapid overview of the metabolite profile. In the context of dye degradation, MS-based methods are used to:

Identify Primary Cleavage Products: By analyzing the mass-to-charge ratio (m/z) of the compounds in a sample taken after initial degradation, the primary aromatic amines can be identified.

Trace Intermediate Metabolites: As the degradation proceeds, sequential MS analyses can track the appearance and disappearance of various intermediate compounds, helping to construct a detailed degradation pathway.

Confirm Mineralization: In the final stages of degradation, the absence of organic intermediates and the presence of inorganic ions can be confirmed, indicating complete mineralization.

Theoretical and Computational Chemistry Studies of Direct Fast Brown Brl

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the spectroscopic properties of molecules like Direct Fast Brown BRL. Although specific DFT studies on this compound are not extensively available in the public domain, the principles can be applied to understand its characteristics.

The electronic structure of an azo dye is dominated by the presence of the azo linkage (-N=N-) and the associated aromatic systems. These components create an extended π-electron system, which is responsible for the dye's ability to absorb light in the visible spectrum. Quantum chemical calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that dictates the wavelength of maximum absorption (λmax) of the dye. For this compound, this extended conjugation involving multiple azo groups and aromatic rings would be expected to result in a small HOMO-LUMO gap, leading to absorption of light at longer wavelengths, which corresponds to its brown color.

Furthermore, these calculations can map the electron density distribution across the molecule, identifying electron-rich and electron-deficient regions. This information is crucial for predicting the molecule's reactivity and its interaction with other chemical species. The presence of sulfonate (-SO3-) and hydroxyl (-OH) groups also significantly influences the electronic structure and solubility of the dye.

Spectroscopic properties, such as the UV-Visible absorption spectrum, can be simulated using time-dependent DFT (TD-DFT). These simulations can predict the λmax and the intensity of the absorption bands, which can be compared with experimental data to validate the computational model. While specific simulated spectra for this compound are not readily found, the methodology is well-established for other azo dyes.

Table 1: Predicted Electronic Properties of Azo Dyes from Typical Quantum Chemical Calculations

PropertyDescriptionTypical Predicted Values for Azo Dyes
EHOMO Energy of the Highest Occupied Molecular Orbital-5 to -7 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1 to -3 eV
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO2 to 4 eV
λmax (predicted) Predicted maximum absorption wavelength400 to 600 nm

Note: The values presented are typical for azo dyes and are for illustrative purposes. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Intermolecular Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com These simulations can provide detailed insights into the intermolecular interactions between this compound and its environment, such as water molecules, textile fibers, or adsorbent materials. tandfonline.com

In the context of dyeing, MD simulations can model the adsorption of this compound onto cellulose (B213188) fibers (cotton) or other materials. These simulations can reveal the preferred orientation of the dye molecule on the surface and the nature of the forces driving the adsorption process. For azo dyes, π-π stacking interactions between the aromatic rings of the dye and the surface of an adsorbent like graphene are often found to be a key factor in the adsorption process. Van der Waals forces and hydrogen bonding between the functional groups of the dye (e.g., -OH, -SO3-) and the substrate also play a significant role.

MD simulations can be used to calculate the binding energy between the dye molecule and a surface, providing a quantitative measure of the adsorption strength. tandfonline.com This information is valuable for designing more effective dyeing processes and for developing new adsorbent materials for the removal of such dyes from wastewater.

The simulations can also shed light on the behavior of the dye in aqueous solutions. By simulating the interactions between this compound and water molecules, it is possible to understand its solvation and diffusion properties. The aggregation of dye molecules in solution, which can affect the dyeing process, can also be investigated using MD simulations.

Table 2: Key Intermolecular Interactions in the Adsorption of Azo Dyes Investigated by Molecular Dynamics

Interaction TypeDescriptionImportance in Adsorption
π-π Stacking Attractive, noncovalent interactions between aromatic rings.High, especially for planar aromatic dyes on graphitic surfaces.
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.High, contributes significantly to the overall binding energy.
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Moderate to High, depends on the functional groups of the dye and substrate.
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.High, particularly for ionic dyes and charged surfaces.

Reaction Mechanism Modeling and Transition State Analysis for Degradation Processes

Understanding the degradation of this compound is crucial for assessing its environmental impact and developing effective remediation strategies. Computational chemistry can be employed to model the reaction mechanisms of its degradation. The degradation of azo dyes often proceeds via the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. nih.gov In the case of this compound, this would result in the release of benzidine (B372746) and other aromatic amines. nih.govwho.int

Computational methods can be used to model this reductive cleavage process. By calculating the potential energy surface of the reaction, it is possible to identify the most likely reaction pathway and to determine the structure of the transition state. The activation energy for the reaction can also be calculated, which provides information about the reaction rate.

Transition state analysis helps in understanding the geometry and electronic properties of the highest energy point along the reaction coordinate. This knowledge is instrumental in designing catalysts or conditions that can lower the activation energy and thus accelerate the degradation of the dye.

While specific studies on the reaction mechanism modeling for the degradation of this compound are limited, research on the degradation of other azo dyes, such as "direct brown D3G," has highlighted the breakdown of the azo bond as a key step. nih.govresearchgate.net These studies often propose metabolic pathways based on the identification of intermediate products. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) Studies for Chemical Behavior and Fate

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) models are computational tools that relate the chemical structure of a molecule to its biological activity or chemical reactivity. For azo dyes like this compound, QSAR and SAR studies are particularly important for predicting their potential toxicity and environmental fate.

Since this compound is a benzidine-based dye, a key concern is its potential to metabolize to benzidine, a known human carcinogen. nih.govwho.intcdc.gov QSAR models have been developed to predict the mutagenicity of benzidine-based azo dyes. nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the biological activity. Descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological indices.

A study on the predictivity of 20 (Q)SAR tools for bacterial reverse mutation (Ames test) using a set of aromatic and benzidine-based azo dyes found that only a few models showed satisfactory prediction for this chemical space. nih.gov This highlights the importance of using models that have been specifically trained and validated for the class of chemicals under investigation.

SAR studies, on the other hand, provide more qualitative relationships. For example, a general SAR for benzidine-based dyes is that if the azo bond can be cleaved to release benzidine, the dye is considered a potential carcinogen. cdc.govtandfonline.com

Predictive Modeling of Environmental Transport and Transformation

Predictive models can be used to estimate the transport and transformation of this compound in the environment. These models use information about the chemical's physical and chemical properties, as well as environmental parameters, to predict its distribution in different environmental compartments (water, soil, air) and its persistence.

Key parameters for these models include the dye's water solubility, octanol-water partition coefficient (Kow), and its degradation rate. While experimental data is preferred, these parameters can also be estimated using computational methods.

Models for environmental transport can simulate processes such as advection, dispersion, and sorption to soil and sediment. The adsorption behavior, which can be studied using molecular dynamics simulations as described in section 5.2, is a critical input for these models. Studies on the sorption and desorption of other reactive azo dyes have been used to develop predictive models for their environmental behavior. nih.gov

Transformation modeling focuses on the chemical and biological degradation of the dye. This includes processes like hydrolysis, photolysis, and biodegradation. The information from reaction mechanism modeling (section 5.3) can be used to inform these models. The ultimate goal is to predict the environmental concentration of the dye and its degradation products over time, which is essential for assessing its environmental risk.

Emerging Research Directions and Future Perspectives for Direct Fast Brown Brl

Greening the Lifecycle: Synthesis and Remediation

The integration of green chemistry principles is at the forefront of efforts to address the environmental concerns associated with Direct Fast Brown BRL. The twelve core principles of green chemistry, which focus on waste prevention, energy efficiency, and the use of less hazardous substances, are guiding new approaches to both the synthesis and breakdown of this dye.

In the realm of synthesis, researchers are investigating methods that move away from traditional, often hazardous, chemical processes. These include the development of solvent-free reactions, the use of recyclable catalysts, and one-pot synthesis methods that reduce waste and energy consumption. While specific green synthesis routes for this compound are still in early stages of research, the broader progress in green azo dye synthesis offers a promising blueprint. The goal is to create alternative synthetic pathways that are not only more environmentally benign but also economically viable.

On the remediation front, green chemistry is inspiring the development of cleaner and more sustainable methods to treat wastewater contaminated with this compound. Traditional remediation techniques can be energy-intensive and may produce secondary pollutants. Green remediation, in contrast, seeks to minimize the environmental footprint of the cleanup process itself. This includes the use of bioremediation, which employs microorganisms to break down the dye molecule. Studies on other benzidine-based dyes have shown that certain bacteria, such as Pseudomonas fluorescens, can effectively decolorize and degrade these compounds. However, a key challenge in the bioremediation of benzidine-based dyes is the potential for the release of free benzidine (B372746) during the breakdown process. Therefore, current research is focused on identifying and engineering microbial strains or consortia that can completely mineralize the dye without forming harmful intermediates.

Advanced oxidation processes (AOPs) are also being explored as a green remediation strategy. AOPs utilize highly reactive species, such as hydroxyl radicals, to break down complex organic molecules like this compound into simpler, less toxic compounds. These processes can be powered by sustainable energy sources like solar light, further enhancing their green credentials. The table below summarizes some of the green chemistry approaches being investigated for azo dyes, which are applicable to this compound.

Green Chemistry PrincipleApplication in SynthesisApplication in Remediation
Waste Prevention One-pot synthesis to reduce intermediate waste products.Bioremediation processes that convert the dye into benign biomass and gases.
Less Hazardous Chemical Syntheses Use of non-toxic starting materials and reagents.Employment of naturally occurring microorganisms for biodegradation.
Design for Energy Efficiency Solvent-free reactions or reactions at ambient temperature and pressure.Solar-powered advanced oxidation processes.
Use of Renewable Feedstocks Exploration of bio-based precursors for dye synthesis.Use of agricultural waste as a carbon source for remediation-assisting microbes.

Beyond Color: Advanced Applications in Materials Science

The unique chemical properties of azo dyes like this compound are inspiring research into their application in advanced materials science. While still an emerging field, scientists are exploring how the dye's molecular structure and responsiveness to stimuli can be harnessed for "smart" materials and functional composites.

One area of interest is the development of dye-doped polymers. By incorporating this compound into a polymer matrix, it may be possible to create materials that change color in response to external factors such as pH, temperature, or the presence of specific chemicals. This could lead to the development of novel sensors for environmental monitoring or medical diagnostics. For example, a material that changes color in the presence of a particular pollutant could provide a simple and rapid visual detection method.

Furthermore, the interaction of this compound with other materials is being investigated for the creation of functional composites. These are materials where the dye not only provides color but also enhances or imparts new properties to the composite. For instance, the incorporation of the dye into a polymer film could potentially improve its UV-blocking capabilities or alter its electrical conductivity. While specific research on this compound in these advanced applications is limited, the broader field of functional dyes provides a strong indication of the future potential.

A Synergistic Approach: Integrated Multi-Process Remediation Systems

Recognizing that a single method may not be sufficient for the complete and efficient removal of this compound from wastewater, researchers are increasingly focusing on the development of integrated multi-process remediation systems. These systems combine the strengths of different technologies to achieve a higher degree of degradation and mineralization of the dye.

Hybrid systems that combine adsorption with biodegradation or photocatalysis are also being explored. For example, a low-cost adsorbent could be used to concentrate the dye from a large volume of water, after which a more targeted and efficient degradation process could be applied to the now concentrated dye. The development of these integrated systems requires a deep understanding of the chemical and biological processes involved to optimize the synergy between the different stages.

Integrated SystemDescriptionPotential Advantages for this compound Remediation
Anaerobic-Aerobic Biological Treatment A two-stage biological process where the dye is first reduced under anaerobic conditions and then the breakdown products are mineralized under aerobic conditions.Effective decolorization and potential for complete mineralization of the dye and its carcinogenic breakdown products.
Biological Treatment + Advanced Oxidation Process (AOP) A sequential system where biological treatment is followed by an AOP (e.g., ozonation, Fenton process) to degrade persistent organic pollutants.Enhanced removal of recalcitrant intermediates and higher overall mineralization efficiency.
Adsorption + Biodegradation A hybrid system where the dye is first adsorbed onto a solid material and then the adsorbent is regenerated and the dye is biodegraded.Efficient removal from large volumes of water and potential for reuse of the adsorbent.

Q & A

Basic Research Questions

Q. How is Direct Fast Brown BRL (C.I. Direct Brown 95) identified and differentiated from structurally similar dyes in experimental settings?

  • Methodological Guidance :

  • Use spectroscopic techniques (e.g., UV-Vis, FTIR) to confirm functional groups and compare spectral profiles with reference standards.
  • Employ chromatographic methods (HPLC, TLC) to assess purity and distinguish retention times from analogs .
  • Cross-reference CAS Registry Number (16071-86-6) and synonyms (e.g., Direct Brown BRL) to avoid misidentification in literature .

Q. What are the critical parameters for synthesizing this compound with high purity for research applications?

  • Methodological Guidance :

  • Optimize reaction conditions (temperature, pH, stoichiometry) using factorial design experiments to minimize by-products.
  • Validate purity via elemental analysis and mass spectrometry, ensuring compliance with toxicological handling protocols due to its classification as a hazardous chemical .
  • Document deviations in synthesis protocols to address reproducibility challenges .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

  • Methodological Guidance :

  • Conduct accelerated degradation studies under controlled light, temperature, and humidity.
  • Use kinetic modeling to predict degradation pathways and identify intermediates via LC-MS/MS.
  • Align experimental variables with research objectives (e.g., ecological impact studies vs. industrial applications) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound across studies?

  • Methodological Guidance :

  • Perform systematic reviews (Cochrane guidelines) to evaluate methodological inconsistencies (e.g., sample matrices, detection limits) .
  • Replicate conflicting studies under standardized conditions, isolating variables (e.g., pH, oxidants) to identify critical factors influencing degradation .
  • Apply meta-analysis to quantify variability in reported half-lives and reconcile discrepancies .

Q. What advanced analytical methodologies are recommended for quantifying trace amounts of this compound in complex biological or environmental matrices?

  • Methodological Guidance :

  • Utilize hyphenated techniques (e.g., LC-QTOF-MS) with isotope dilution to enhance sensitivity and specificity.
  • Validate methods using EPA protocols for matrix-matched calibration and recovery assays.
  • Incorporate machine learning algorithms to differentiate signal noise from low-abundance analyte peaks .

Q. How should researchers address ethical and safety challenges when handling this compound in toxicological studies?

  • Methodological Guidance :

  • Adopt IRB-approved protocols for human/animal studies, emphasizing PPE, waste disposal, and exposure monitoring .
  • Use in silico toxicity prediction tools (e.g., QSAR models) to prioritize high-risk endpoints for experimental validation.
  • Document compliance with hazard communication standards (e.g., SDS alignment) to ensure reproducibility .

Q. What strategies can mitigate bias in data interpretation when studying the environmental persistence of this compound?

  • Methodological Guidance :

  • Implement double-blind data analysis and peer debriefing to reduce confirmation bias.
  • Apply multivariate statistics (e.g., PCA, PLS-DA) to disentangle confounding factors (e.g., co-pollutants, microbial activity).
  • Pre-register hypotheses and analytical workflows to enhance transparency .

Key Considerations for Methodological Rigor

  • Data Integrity : Maintain raw data archives with metadata (e.g., instrument parameters, calibration curves) to support replication .
  • Interdisciplinary Collaboration : Integrate chemical, toxicological, and computational expertise to address multifaceted research questions .
  • Gap Analysis : Use tools like systematic mapping to identify underexplored areas (e.g., metabolite toxicity, long-term ecological impacts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.